molecular formula C23H16N6O B6513206 N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891113-96-5

N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No. B6513206
CAS RN: 891113-96-5
M. Wt: 392.4 g/mol
InChI Key: QKRZRGDYBFZKOR-UHFFFAOYSA-N
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Description

“N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have been found to have potential insecticidal activity .


Synthesis Analysis

The synthesis of these compounds involves the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by treatment with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles . The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by X-ray diffraction analysis . The structure includes a pyridine ring and a 1,2,4-triazolo[4,3-b]pyridazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrazination cyclization reaction and various treatments with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a melting point of 188–189 °C . The 1H NMR and 13C NMR spectra were recorded . The IR spectrum shows peaks at 3280, 3168, 2936, 1724,1263, 1119, 937, 780 cm−1 . The mass spectrometry data shows a m/z value of 197.2 for the [M + H]+ peak .

Future Directions

The future directions for these compounds could include further exploration of their insecticidal activity and potential applications in other areas. The effects on bioactivity of substituent groups on the phenyl ring could also be investigated .

properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N6O/c30-23(17-5-2-1-3-6-17)25-19-8-4-7-18(15-19)20-9-10-21-26-27-22(29(21)28-20)16-11-13-24-14-12-16/h1-15H,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZRGDYBFZKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

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